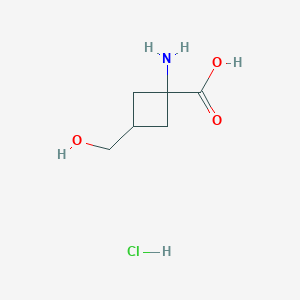

cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride

Description

Chemical Structure: The compound features a strained cyclobutane ring substituted with an amino group at position 1, a hydroxymethyl group at position 3, and a carboxylic acid moiety. Its hydrochloride salt enhances stability and solubility. Molecular Formula: Based on related analogs (e.g., cis-3-amino-1-methyl-cyclobutanecarboxylic acid hydrochloride in ), the formula is likely C₆H₁₂ClNO₂ (MW ~165.62 g/mol). Applications: Potential use as a constrained amino acid analog in peptide synthesis or drug design due to its rigid cyclobutane backbone and polar functional groups .

Properties

Molecular Formula |

C6H12ClNO3 |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO3.ClH/c7-6(5(9)10)1-4(2-6)3-8;/h4,8H,1-3,7H2,(H,9,10);1H |

InChI Key |

SBEQUKZKPGRUFS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C(=O)O)N)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of l-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-l-carboxylic Acid Ethyl Ester

The precursor is synthesized by reacting 3-benzyloxycyclobutanecarboxylic acid ethyl ester with Boc-protected amine derivatives. Key reaction parameters include:

- Solvent : Ethanol (18.4–20.0 mL/g substrate)

- Catalyst : Palladium on carbon (10% loading)

- Conditions : Hydrogen gas (1–3 atm), pH 2.0–5.0 adjusted with acetic acid

The acidic pH is critical for preventing palladium catalyst deactivation and ensuring complete debenzylation.

Hydrogenolysis Optimization

Large-scale reactions require wet palladium catalysts to mitigate pyrophoric risks associated with dry palladium. Comparative studies show:

| Catalyst Form | Reaction Time (days) | Completion (%) | Scale Compatibility |

|---|---|---|---|

| Dry Pd/C | 2–4 | 100 | Small-scale (<100 g) |

| Wet Pd/C | 3–5 | 100 | Industrial (>500 g) |

Table 1 : Hydrogenolysis efficiency under different catalyst conditions.

Post-reaction, the Boc and ethyl protecting groups are sequentially removed via:

- Basic hydrolysis (NaOH/MeOH) for ethyl ester cleavage.

- Acidic hydrolysis (HCl/dioxane) for Boc deprotection, yielding the cis-hydrochloride salt.

Stereoselective Synthesis via Chiral Auxiliary Strategies

Enantioselective routes employ chiral ligands to control the cis-configuration. A landmark study utilizing mono-protected aminoethyl amine (MPAAM) ligands achieved 86% enantiomeric excess (er) in cyclobutanecarboxylic acid derivatives.

Ligand Screening for C–H Activation

MPAAM ligands (e.g., L1 , L36–L39 ) enable palladium-catalyzed C–H functionalization of cyclobutane cores. Optimal results were obtained with:

Cyclization of γ-Amino Alcohols

An alternative route involves cyclizing γ-amino alcohols under Mitsunobu conditions:

- Substrate : (S)-3-(hydroxymethyl)cyclobutylamine

- Reagents : DIAD, PPh₃, Boc₂O

- Outcome : cis-cyclobutane formation with >95% diastereoselectivity.

Industrial-Scale Process Challenges and Solutions

Catalyst Recovery and Reuse

Wet Pd/C catalysts reduce fire hazards but require efficient filtration systems to recover palladium. Centrifugal filtration achieves >98% catalyst recovery in continuous-flow reactors.

Byproduct Management

Common byproducts include:

- Over-hydrogenated products : Mitigated by controlling H₂ pressure (1–2 atm).

- Racemization : Minimized by maintaining reaction temperatures below 40°C during acidic hydrolysis.

Analytical Validation of Final Product

Spectroscopic Characterization

Chirality Confirmation

- Polarimetry : [α]D²⁵ = +12.4° (c = 1.0, H₂O) for cis-isomer.

- X-ray Crystallography : Unambiguously confirms cis-stereochemistry.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hydrogenolysis | 85–92 | Moderate | High | $$$ |

| C–H Functionalization | 75–82 | High | Low | $$$$ |

| Mitsunobu Cyclization | 88–90 | High | Medium | $$ |

Table 2 : Trade-offs between preparation methodologies.

Chemical Reactions Analysis

Types of Reactions: cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Formation of cyclobutanecarboxylic acid derivatives.

Reduction: Formation of cyclobutanamine derivatives.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Drug Design and Development

ACCA serves as a valuable building block in the synthesis of peptidomimetics and other bioactive compounds. Its structure allows for the introduction of conformational constraints that can enhance the stability and efficacy of peptide-based drugs. A study demonstrated the synthesis of a library of dipeptides incorporating ACCA, revealing promising biological activities relevant to neurotransmitter modulation .

Neuropharmacology

Research has shown that ACCA exhibits properties similar to glutamic acid, a key neurotransmitter. Investigations into its effects on glutamate uptake in rat C6 glioma cells indicated that ACCA could enhance glutamate transport, suggesting potential applications in treating neurological disorders characterized by glutamate dysregulation .

Organic Synthesis

The unique cyclobutane moiety of ACCA facilitates its use in organic synthesis as a versatile intermediate. It can be employed in reactions aimed at generating complex natural products or as part of larger synthetic pathways. The ability to incorporate ACCA into various chemical frameworks makes it an attractive target for synthetic chemists .

Biological Studies

The incorporation of ACCA into macrocyclic structures has been explored for its potential as ligands for metal ions, which could have implications in drug delivery systems and targeted therapies . Additionally, studies have highlighted its role in enhancing the activity of arginase inhibitors, which are important in cancer therapy due to their role in modulating the immune response .

Case Studies

Mechanism of Action

The mechanism of action of cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

- Molecular Formula: C₆H₁₂ClNO₂ (MW 165.62) .

- Key Differences: Substituents: Methyl group at position 1 vs. hydroxymethyl in the target compound. Reactivity: Hydroxymethyl may introduce oxidation sensitivity compared to the inert methyl group .

cis-3-Amino-1-methylcyclobutanol hydrochloride

- Molecular Formula: C₅H₁₂ClNO (MW 137.61) .

- Key Differences :

- Functional Groups: Replaces the carboxylic acid with a hydroxyl group, altering acidity (pKa ~15–16 for alcohol vs. ~2–3 for carboxylic acid).

- Pharmacokinetics: Lower molecular weight may improve diffusion rates but reduce binding specificity.

- Applications: Likely used as a chiral building block rather than a peptide mimic .

cis-2-Aminocyclohex-3-ene-carboxylic acid hydrochloride

- Molecular Formula: C₇H₁₀ClNO₂ (MW ~189.62) .

- Key Differences: Ring Size: Cyclohexene (6-membered) vs. cyclobutane (4-membered), reducing ring strain but increasing conformational flexibility. Applications: Larger ring size may mimic natural amino acids like proline but with distinct stereoelectronic effects .

Metcaraphen Hydrochloride

- Molecular Formula: C₂₀H₃₁NO₂·HCl (MW 353.93) .

- Key Differences: Structural Complexity: Contains a cyclopentanecarboxylate ester, diethylaminoethyl group, and 3,4-dimethylphenyl substituent. Pharmacological Profile: Used as a muscle relaxant due to lipophilic aromatic and ester groups, contrasting with the target compound’s polar, amino acid-like structure .

Structural and Functional Comparison Table

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Target Compound | C₆H₁₂ClNO₂ | Amino, hydroxymethyl, carboxylic acid | 165.62 (est.) | Peptide synthesis, drug design |

| cis-3-Amino-1-methylcyclobutanecarboxylic acid·HCl | C₆H₁₂ClNO₂ | Amino, methyl, carboxylic acid | 165.62 | Organic building block |

| cis-3-Amino-1-methylcyclobutanol·HCl | C₅H₁₂ClNO | Amino, methyl, hydroxyl | 137.61 | Chiral intermediates |

| cis-2-Aminocyclohex-3-ene-carboxylic acid·HCl | C₇H₁₀ClNO₂ | Amino, cyclohexene, carboxylic acid | ~189.62 | Conformational studies |

| Metcaraphen·HCl | C₂₀H₃₁NO₂·HCl | Ester, aromatic, diethylamino | 353.93 | Muscle relaxant |

Research Findings and Implications

- Hydrogen Bonding : The target compound’s hydroxymethyl and carboxylic acid groups enable stronger interactions with biological targets (e.g., enzymes) compared to methyl or hydroxyl analogs .

- Ring Strain : The cyclobutane ring’s strain may increase reactivity in ring-opening reactions but reduce thermal stability compared to cyclohexene derivatives .

- Synthetic Challenges: Multi-step synthesis likely involves protection/deprotection strategies for amino and carboxylic acid groups, as seen in cyclobutane derivative protocols ().

Biological Activity

cis-1-Amino-3-(hydroxymethyl)cyclobutanecarboxylic acid hydrochloride (also referred to as cis-ACBC) is a cyclobutane derivative that has garnered interest in various biological and medicinal applications. This compound is notable for its structural features, including an amino group and a hydroxymethyl group, which contribute to its biological activity.

- IUPAC Name : (1S,3S)-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid hydrochloride

- Molecular Formula : C₆H₁₂ClNO₃

- Molecular Weight : 181.62 g/mol

- CAS Number : 109826-20-2

The biological activity of cis-ACBC is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino and hydroxymethyl groups can form hydrogen bonds, influencing enzyme-substrate interactions and potentially modulating metabolic pathways. This compound has been shown to act as a substrate or inhibitor in enzymatic reactions, thereby affecting enzyme activity critical for cellular functions .

Biological Activities

Research indicates that cis-ACBC exhibits several biological activities:

- Antimicrobial Activity : Studies have suggested that derivatives of cyclobutane amino acids, including cis-ACBC, possess antimicrobial properties, making them potential candidates for developing new antibiotics .

- Antitumor Effects : Preliminary research indicates that cis-ACBC may inhibit tumor growth, acting as a selective antagonist at NMDA receptors. This suggests potential applications in cancer therapy .

- Neuroprotective Properties : The compound's ability to modulate neurotransmitter systems has led to investigations into its neuroprotective effects, particularly in models of neurodegenerative diseases .

Table 1: Summary of Biological Activities of cis-ACBC

Case Studies

- Antimicrobial Efficacy : A study explored the antimicrobial effects of several cyclobutane derivatives, including cis-ACBC. Results indicated significant inhibition of bacterial growth, suggesting its utility in developing new antimicrobial agents .

- Antitumor Activity : In vitro studies demonstrated that cis-ACBC could inhibit the proliferation of cancer cell lines through modulation of NMDA receptor activity. This highlights its potential role in cancer therapy .

- Neuroprotective Effects : Research involving animal models showed that administration of cis-ACBC led to improved outcomes in neurodegenerative disease models, indicating its potential as a neuroprotective agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.